A 410099.1
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Overview
Description
Mechanism of Action
Target of Action
A 410099.1 is a high-affinity inhibitor of the Baculoviral IAP Repeat-containing (BIRC) proteins . The primary targets of this compound are BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 . These proteins play a crucial role in inhibiting apoptosis, thus promoting cell survival.
Mode of Action
This compound interacts with its targets (BIRC proteins) by binding to them with high affinity . This binding inhibits the function of the BIRC proteins, thereby
Biochemical Analysis
Biochemical Properties
A 410099.1 interacts with various biomolecules, most notably the Baculoviral IAP Repeat-containing (BIRC) proteins . It has been shown to inhibit BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 with EC50 values of 4.6, 9.2, 15.6, 19.9, and 93.9 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells. It exhibits cytotoxicity in a wide range of cancer cell lines in vitro, with an EC50 of 13 nM in MDA-MB-231 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a high-affinity XIAP antagonist, it binds to the BIR3 domain of XIAP with a Kd of 16 nM .
Temporal Effects in Laboratory Settings
It is known that it displays antitumor activity in a mouse breast cancer xenograft model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 410099.1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the coupling of N-Methyl-L-alanine with 2-cyclohexylglycine.
Introduction of the naphthalenyl group: This step involves the coupling of the core structure with 1,2,3,4-tetrahydro-1-naphthalenyl.
Final coupling and purification: The final product is obtained by coupling the intermediate with L-prolinamide and purifying the compound to achieve high purity (≥98%) using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
A 410099.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can be used to introduce different substituents on the core structure, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
A 410099.1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for studying the inhibition of apoptosis proteins.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Boc-A 410099.1 amide-alkylC4-amine: A functionalized IAP ligand used in proteolysis targeting chimeras (PROTACs).
A 410099.1 amide-PEG3-amine: Another functionalized IAP ligand with a polyethylene glycol linker.
Uniqueness
This compound is unique due to its high affinity for XIAP and its potent cytotoxicity in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia cells further distinguishes it from other similar compounds .
Properties
CAS No. |
762274-58-8 |
---|---|
Molecular Formula |
C27H41ClN4O3 |
Molecular Weight |
505.1 |
IUPAC Name |
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
InChI Key |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES |
O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 410099.1; A 410099.1; A410099.1; A4100991 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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